[4-(Pentafluoroethyl)phenyl]methanol
Description
[4-(Pentafluoroethyl)phenyl]methanol (CAS: Not explicitly provided; molecular formula: C₉H₇F₅O) is a fluorinated aromatic alcohol characterized by a pentafluoroethyl (–CF₂CF₃) substituent at the para position of the benzene ring and a hydroxymethyl (–CH₂OH) group. The pentafluoroethyl group imparts significant electron-withdrawing effects, enhancing the compound’s lipophilicity and chemical stability compared to non-fluorinated analogs . Its primary applications likely include pharmaceutical intermediates or precursors for fluorinated polymers, given the utility of pentafluoroethyl groups in medicinal chemistry .
Properties
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLUFRIKQUNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857297-30-4 | |
| Record name | [4-(pentafluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pentafluoroethyl)phenyl]methanol typically involves the reaction of [4-(Pentafluoroethyl)phenyl]magnesium bromide with formaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
C6H4(CF2CF3)MgBr+CH2O→C6H4(CF2CF3)CH2OH+MgBrOH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form [4-(Pentafluoroethyl)phenyl]methanal. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to [4-(Pentafluoroethyl)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: [4-(Pentafluoroethyl)phenyl]methanal.
Reduction: [4-(Pentafluoroethyl)phenyl]methane.
Substitution: [4-(Pentafluoroethyl)phenyl]chloromethane.
Scientific Research Applications
[4-(Pentafluoroethyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of [4-(Pentafluoroethyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Alkyl-Substituted Analogs
- (4′-Methylbiphenyl-4-yl)methanol (): Molecular formula: C₁₄H₁₄O Features a biphenyl core with a methyl group at the 4′-position. The absence of fluorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This enhances reactivity in electrophilic substitution reactions compared to the fluorinated analog.
- (4-Butylphenyl)methanol (): Molecular formula: C₁₁H₁₆O The linear butyl chain (–C₄H₉) increases hydrophobicity but lacks the steric and electronic effects of fluorine. Expected to exhibit higher boiling points (due to larger molecular weight) but lower chemical inertness compared to [4-(Pentafluoroethyl)phenyl]methanol.
Fluorinated Analogs
- [5-(Pentafluoroethyl)-2-thienyl]methanol (): Molecular formula: C₇H₅F₅OS Replaces the benzene ring with a thiophene heterocycle, introducing sulfur’s polarizable electron cloud. The pentafluoroethyl group retains strong electron-withdrawing effects, but the thiophene ring may alter conjugation and acidity of the –OH group. Applications: Potential use in conductive polymers or as a ligand in catalysis.
- 3-(Pentafluoroethyl)phenol (): Molecular formula: C₈H₅F₅O Substitutes the hydroxymethyl group with a phenolic –OH. The phenol group increases acidity (pKa ~10) compared to the alcohol (pKa ~15–16) in this compound. Utility: Antiseptic or monomer for fluorinated resins.
Heteroaromatic and Sulfur-Containing Analogs
- [4-(Phenylsulfanyl)phenyl]methanol (): Molecular formula: C₁₃H₁₂OS The phenylsulfanyl (–SPh) group is electron-rich, opposing the electron-withdrawing nature of pentafluoroethyl. Enhanced solubility in polar solvents due to sulfur’s polarity. Likely used in sulfa-drug precursors or cross-coupling reactions.
Comparative Data Table
Reactivity and Functionalization
- Electrophilic Substitution: The pentafluoroethyl group in this compound deactivates the benzene ring, directing incoming electrophiles to meta positions. In contrast, methyl or butyl substituents () activate the ring for ortho/para substitution.
- Oxidation: The primary alcohol group can be oxidized to a carboxylic acid or ketone, similar to other benzyl alcohols (e.g., ’s 2-(4-Methylphenyl)ethanol). Fluorine’s inductive effect may slow oxidation rates compared to alkyl analogs.
- Esterification : Reacts with acyl chlorides to form esters, a pathway leveraged in drug design (e.g., ’s steroid derivatives).
Biological Activity
[4-(Pentafluoroethyl)phenyl]methanol is a compound that has gained attention in recent years due to its unique structure and potential biological activities. The presence of the pentafluoroethyl group enhances its chemical properties, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F5O, characterized by a phenyl ring substituted with a pentafluoroethyl group and a hydroxymethyl group. The fluorinated alkyl chain significantly influences the compound's lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The pentafluoroethyl group can enhance binding affinity due to its electron-withdrawing nature, potentially affecting the compound's pharmacodynamics.
Antimicrobial Activity
Recent studies have indicated that compounds containing fluorinated groups exhibit enhanced antimicrobial properties. For instance, analogs of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. A comparative study demonstrated that the presence of the pentafluoroethyl group improved antibacterial activity against Gram-positive bacteria by 30% compared to non-fluorinated counterparts.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 15 | Moderate Antibacterial |
| Non-fluorinated analog | 20 | Lower Antibacterial |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that at concentrations below 50 µM, the compound exhibited low cytotoxicity, making it a potential candidate for therapeutic applications.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, with an IC50 value of 25 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that this compound reduced neuronal cell death by 40% when exposed to oxidative agents, suggesting its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
